N-(1,3-benzothiazol-2-ylcarbamothioyl)-4-fluorobenzamide
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Overview
Description
3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA typically involves the reaction of 2-aminobenzothiazole with 4-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA may involve similar synthetic routes as described above, but on a larger scale. The process may be optimized to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve continuous flow processes to enhance the scalability and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.
Scientific Research Applications
3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZOYL)THIOUREA: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLBENZOYL)THIOUREA: Similar structure but with a methyl group instead of a fluorine atom.
3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-NITROBENZOYL)THIOUREA: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorobenzoyl group in 3-(1,3-BENZOTHIAZOL-2-YL)-1-(4-FLUOROBENZOYL)THIOUREA imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H10FN3OS2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H10FN3OS2/c16-10-7-5-9(6-8-10)13(20)18-14(21)19-15-17-11-3-1-2-4-12(11)22-15/h1-8H,(H2,17,18,19,20,21) |
InChI Key |
SYZJTHXNNKLMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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